1-methyl-1H-1,2,3-triazole
Overview
Description
1-methyl-1H-1,2,3-triazole is a derivative of triazole, a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . Triazoles and their derivatives have been found to exhibit a wide range of biological activities, making them of interest in pharmaceutical chemistry and synthesis .
Synthesis Analysis
Triazoles can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . They can also accommodate a broad range of substituents around the core structures, allowing for the construction of diverse novel bioactive molecules .Molecular Structure Analysis
1-methyl-1H-1,2,3-triazole, like all triazoles, is planar and aromatic . It is capable of forming noncovalent bond pi-pi conjugation, complexing metal ions, or forming hydrogen bonds .Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications
Drug Discovery
1-Methyl-1H-1,2,3-triazole is a significant compound in drug discovery due to its structural similarity to the amide bond, which is prevalent in many biologically active molecules. It has been incorporated into various medicinal compounds, including anticonvulsants like Rufinamide and antibiotics like cefatrizine .
Organic Synthesis
In organic chemistry, 1-methyl-1H-1,2,3-triazole serves as a versatile building block. Its stability under both acidic and basic conditions makes it an excellent candidate for constructing complex organic molecules through various synthetic pathways .
Polymer Chemistry
The triazole ring is used in polymer chemistry to create polymers with enhanced properties. Its ability to engage in hydrogen bonding adds to the thermal and chemical stability of the resulting polymers .
Supramolecular Chemistry
Due to its strong dipole moment and ability to form hydrogen bonds, 1-methyl-1H-1,2,3-triazole is used in supramolecular chemistry for the design of novel molecular assemblies and materials .
Bioconjugation
This compound finds applications in bioconjugation, where it is used to link biomolecules to other structures, such as fluorescent tags, without disrupting the biological activity of the molecule it is attached to .
Chemical Biology
In chemical biology, 1-methyl-1H-1,2,3-triazole is utilized for the modification of biomolecules, aiding in the study of biological processes and the development of new therapeutic strategies .
Fluorescent Imaging
The triazole ring is often incorporated into fluorescent probes for imaging applications. Its chemical stability allows for the creation of probes that can withstand the harsh conditions often encountered during imaging processes .
Materials Science
Lastly, in materials science, 1-methyl-1H-1,2,3-triazole contributes to the development of new materials with specific properties, such as enhanced conductivity or strength, by being part of the material’s molecular structure .
Mechanism of Action
Target of Action
1-Methyl-1H-1,2,3-triazole is a derivative of the triazole family, a group of nitrogen-containing heterocyclic compounds . Triazoles are known to interact with a variety of enzymes and receptors in biological systems . For instance, some triazole analogs have been found to inhibit the Carbonic Anhydrase-II enzyme . .
Mode of Action
Triazoles in general are known to interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, hydrogen bonding, and van der waals interaction . These interactions can lead to changes in the activity of the target enzymes or receptors, thereby exerting their biological effects .
Biochemical Pathways
Triazoles are known to interact with a variety of enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their high chemical stability, which makes them resistant to acidic or basic hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability could potentially influence the ADME properties of 1-Methyl-1H-1,2,3-triazole.
Result of Action
Triazoles and their derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Action Environment
The chemical stability of triazoles suggests that they may be resistant to various environmental conditions .
Safety and Hazards
properties
IUPAC Name |
1-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAWEQBUZOGIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937250 | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-1,2,3-triazole | |
CAS RN |
16681-65-5 | |
Record name | 1-Methyl-1,2,3-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the structural characteristics of 1-methyl-1H-1,2,3-triazole?
A1: 1-methyl-1H-1,2,3-triazole (C5H7N3O2) exhibits a near-planar conformation with a maximum deviation of 0.043 (3) Å from planarity, excluding the methyl hydrogen atoms. [] This planar structure influences its intermolecular interactions and packing in the solid state.
Q2: How does the crystal structure of 1-methyl-1H-1,2,3-triazole influence its intermolecular interactions?
A2: In the crystal structure of 1-methyl-1H-1,2,3-triazole, intermolecular C—H⋯O hydrogen bonds connect molecules into layers parallel to the bc plane. [] Additionally, π–π stacking interactions with centroid–centroid distances of 3.685 (2) and 3.697 (2) Å occur between the parallel triazole rings. [] These interactions contribute to the stability and packing arrangement of the molecules within the crystal lattice.
Q3: Can 1-methyl-1H-1,2,3-triazole be used as a building block for synthesizing other compounds?
A3: Yes, 1-methyl-1H-1,2,3-triazole serves as a key intermediate in the synthesis of various compounds. For example, it can be used to synthesize 7-methyl-8-azapurine, a compound with potential biological activity. [] The synthesis involves converting 1-methyl-1H-1,2,3-triazole-4-carboxamide to 6-hydroxy-7-methyl-8-azapurine by heating it with formamide. [] Further modifications at the 6-position of the 8-azapurine scaffold can then be achieved.
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